4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-phenylethyl)butanamide
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Overview
Description
- The compound’s systematic name indicates its substituents: a methoxy group at position 6 of the triazolopyridazine ring and an N-(2-phenylethyl)butanamide side chain.
- While its exact applications are diverse, it has garnered interest due to its potential pharmacological properties.
4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-phenylethyl)butanamide: is a chemical compound with a complex structure. It belongs to the class of triazolopyridazine derivatives.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves multiple steps. One common approach is through a series of chemical reactions, including cyclization and amide formation.
Reaction Conditions: Specific reaction conditions vary, but they typically involve reagents like triazoles, pyridazines, and amine derivatives.
Industrial Production: Although not widely produced industrially, research laboratories synthesize it for further investigation.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example
Major Products: These reactions yield diverse products, such as derivatives with altered pharmacological properties.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
Biology: It may serve as a probe in biological studies, targeting specific receptors or pathways.
Medicine: Investigations explore its potential as an anticonvulsant, anti-inflammatory, or anticancer agent.
Industry: Limited industrial applications, but its unique structure inspires further exploration.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: It may modulate signaling pathways related to inflammation, cell growth, or neurotransmission.
Comparison with Similar Compounds
Uniqueness: Its combination of a triazolopyridazine core and phenylethyl side chain sets it apart.
Similar Compounds: Other triazolopyridazine derivatives, such as 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, and ligands containing the btp motif.
Remember that research on this compound is ongoing, and its full potential awaits further exploration
Properties
Molecular Formula |
C18H21N5O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C18H21N5O2/c1-25-18-11-10-16-21-20-15(23(16)22-18)8-5-9-17(24)19-13-12-14-6-3-2-4-7-14/h2-4,6-7,10-11H,5,8-9,12-13H2,1H3,(H,19,24) |
InChI Key |
LAVJTMGAQVXZNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)NCCC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
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